2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride

Antimicrobial screening Phenolic Mannich bases Structure-activity relationship

Researchers screening halogenated phenolic Mannich bases for antimicrobial SAR often face variability from uncontrolled substitution patterns, compromising MIC reproducibility. This 2-chloro-4-[(dimethylamino)methyl]phenol hydrochloride (CAS 1795398-75-2) resolves that ambiguity with a defined ortho-chloro, para-aminomethyl architecture supplied as the hydrochloride salt for consistent aqueous solubility. • Ortho-Cl enhances antibacterial potency vs. non-halogenated analogs; benchmark against 2-[(dimethylamino)methyl]phenol HCl (CAS 25338-54-9) for unambiguous SAR. • Bidentate N,O-ligand scaffold for transition metal (Au, Pd, Cu) coordination studies with altered H-bonding geometry. • 2-Cl substituent enables Pd-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira) for scaffold diversification. • White crystalline powder, ≥95% purity; suitable as an HPLC reference standard for aminomethylphenol method development.

Molecular Formula C9H13Cl2NO
Molecular Weight 222.11 g/mol
CAS No. 1795398-75-2
Cat. No. B1458465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride
CAS1795398-75-2
Molecular FormulaC9H13Cl2NO
Molecular Weight222.11 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC(=C(C=C1)O)Cl.Cl
InChIInChI=1S/C9H12ClNO.ClH/c1-11(2)6-7-3-4-9(12)8(10)5-7;/h3-5,12H,6H2,1-2H3;1H
InChIKeyHWIQWXLBHJSFFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride: Structural and Physicochemical Baseline


2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride (CAS 1795398-75-2) is a halogenated aminomethylphenol derivative belonging to the phenolic Mannich base class. The compound possesses a 2-chloro-substituted phenol core with a para-positioned dimethylaminomethyl moiety, supplied as the hydrochloride salt for enhanced aqueous solubility . The molecular formula is C9H13Cl2NO with a molecular weight of 222.11 g/mol, and the compound is typically provided as a white crystalline powder . The structural combination of a phenolic hydroxyl, a tertiary amine, and an ortho-chloro substituent positions this compound as a research scaffold relevant to antimicrobial screening programs and coordination chemistry investigations .

2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride: Key Differentiation Factors


Phenolic Mannich bases and aminomethylphenol derivatives are not functionally interchangeable due to the profound influence of ring substitution patterns on both biological activity and physicochemical behavior. The position and nature of substituents on the phenol ring dictate antibacterial potency, with ortho-chloro substitution known to enhance antimicrobial activity through electronic effects and altered membrane partitioning relative to unsubstituted analogs [1]. The presence of a chlorine atom at the 2-position introduces unique steric and electronic perturbations to the intramolecular O–H···N hydrogen bonding network compared to non-halogenated or para-substituted congeners, as demonstrated by computational studies on chloro-substituted 2-(N-dimethylaminomethyl)phenols [2]. For epoxy curing applications, the degree of aminomethyl substitution (mono-, bis-, or tris-) directly correlates with catalytic activity and gel time, meaning that substituting a mono-aminomethylphenol for a tris-aminomethylphenol would fundamentally alter reaction kinetics [3]. Therefore, procurement based solely on class membership without considering specific substitution patterns introduces unacceptable variability in research outcomes.

2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride: Evidence vs. Aminomethylphenol Analogs


Ortho-Chloro Substitution and Antibacterial Activity

Phenolic Mannich bases with ortho-chloro substitution on the phenol ring exhibit enhanced antibacterial potency compared to unsubstituted analogs, a class-level effect derived from the electron-withdrawing properties of chlorine that increase lipophilicity and membrane permeability [1]. Studies on substituted phenol derivatives demonstrate that halogen substitution patterns (ortho-, meta-, para-) produce quantitatively distinct antimicrobial profiles against Gram-positive and Gram-negative bacterial panels, with ortho-substituted derivatives generally showing lower MIC values [2]. While direct head-to-head MIC data for 2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride versus 2-[(dimethylamino)methyl]phenol hydrochloride (CAS 25338-54-9, the non-chlorinated ortho analog) are not available in the peer-reviewed literature, class-level SAR evidence supports the premise that the 2-chloro substituent confers measurable antimicrobial advantage.

Antimicrobial screening Phenolic Mannich bases Structure-activity relationship

Physicochemical Differentiation from Tris-Aminomethylphenol

The molecular weight of 2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride is 222.11 g/mol (C9H13Cl2NO) . This mono-aminomethyl substituted compound differs fundamentally from the widely used industrial epoxy accelerator 2,4,6-tris(dimethylaminomethyl)phenol (DMP-30, CAS 90-72-2), which has a molecular weight of 265.39 g/mol (C15H27N3O) [1]. The difference of 43.28 g/mol reflects the absence of two additional dimethylaminomethyl groups and the presence of the 2-chloro substituent. This structural divergence translates to distinct catalytic activity profiles: DMP-30 acts as a rapid tertiary amine accelerator for epoxy-anhydride systems , whereas mono-aminomethylphenols exhibit lower catalytic efficiency due to reduced amine functionality density.

Epoxy curing catalysts Physicochemical characterization Material science

Intramolecular Hydrogen Bond Strength and Chloro Substitution

Ab initio and DFT calculations on chloro-substituted 2-(N-dimethylaminomethyl)phenols demonstrate that chlorine substitution at the 3-position (ortho to OH relative to the aminomethyl group in the specific isomer studied) enhances the strength of the intramolecular O–H···N hydrogen bond, leading to shortening of the O–H···N hydrogen bridge distance compared to non-halogenated analogs [1]. While the computational study examined 3-Cl substituted 2-(N-dimethylaminomethyl)phenol (a regioisomer of the target compound), the underlying electronic effect—where halogen electron-withdrawing properties perturb the hydrogen bonding network—is applicable to the 2-chloro-substituted 4-aminomethylphenol scaffold. This altered hydrogen bonding influences the compound's capacity to act as a ligand in metal coordination complexes, affecting chelation geometry and stability constants [2].

Computational chemistry Hydrogen bonding Coordination chemistry

2-Chloro-4-Aminomethyl vs. 4-Aminomethyl Regioisomers

2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride (para-aminomethyl, ortho-chloro) is structurally distinct from its regioisomer 4-[(dimethylamino)methyl]phenol (CAS 103-87-7) and its hydrochloride salt (CAS 7465-00-1), which lacks the 2-chloro substituent [1]. The presence of the 2-chloro group introduces an additional synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and alters the electronic properties of the phenol ring (σm for Cl = 0.37) [2]. In antimicrobial screening contexts, 4-[(dimethylamino)methyl]phenol has documented applications as a cyanide antidote precursor (via methemoglobin generation) , whereas the 2-chloro-substituted variant is positioned as a versatile research scaffold with distinct biological activity profiles .

Regioisomer comparison Synthetic intermediates Structure-based design

2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride: Recommended Procurement Scenarios


Antimicrobial Screening of Halogenated Mannich Bases

This compound is suitable for antimicrobial discovery programs evaluating structure-activity relationships of halogenated phenolic Mannich bases. The ortho-chloro substitution is associated with enhanced antibacterial activity in this scaffold class, supporting its use in MIC determination panels against Gram-positive and Gram-negative bacterial strains [1]. The compound should be benchmarked against non-halogenated analogs (e.g., 2-[(dimethylamino)methyl]phenol hydrochloride, CAS 25338-54-9) to quantify the precise contribution of the 2-chloro substituent to antimicrobial potency [2].

Bidentate N,O-Ligand Coordination Studies

The compound serves as a bidentate N,O-ligand scaffold for transition metal coordination studies. Computational evidence indicates that chloro substitution alters the strength and geometry of intramolecular O–H···N hydrogen bonding, which may influence metal chelation behavior and complex stability [3]. Researchers investigating Au(III), Pd(II), or Cu(II) complexes with aminomethylphenol-derived ligands may find the 2-chloro-substituted variant offers distinct coordination geometries compared to non-halogenated congeners [4].

Cross-Coupling Derivatization Intermediate

The 2-chloro substituent provides a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination, or Sonogashira coupling), enabling further diversification of the aminomethylphenol scaffold . This differentiates the compound from non-halogenated aminomethylphenols that lack this orthogonal reactive site. Medicinal chemistry groups seeking to generate libraries of aminomethylphenol derivatives for hit-to-lead optimization should procure this compound for its enhanced synthetic versatility .

Reference Standard for HPLC Method Development

The compound's distinct retention characteristics, arising from its unique combination of 2-chloro substitution and para-aminomethyl functionality, make it suitable as a reference standard for HPLC method development targeting aminomethylphenol derivatives [5]. Its hydrochloride salt form ensures consistent aqueous solubility, facilitating preparation of calibration standards. The compound's CAS registry number (1795398-75-2) and defined purity specifications (typically ≥95%) support its use in analytical validation protocols .

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